4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid, with the molecular formula C₁₁H₈F₃NO₃ and CAS number 296272-06-5, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group that enhances its biological activity through increased metabolic stability and lipid solubility, facilitating membrane permeability. The presence of the trifluoromethyl group allows for favorable interactions with protein targets, which is crucial for its biological efficacy .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in these cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). Moderate inhibition was observed, indicating potential anti-inflammatory properties .
The biological activity of this compound is primarily mediated through:
- Protein-Ligand Interactions : Molecular docking studies have revealed that the trifluoromethyl group participates in hydrogen and halogen bonding interactions with amino acid residues in target enzymes. This enhances the binding affinity and specificity of the compound towards these biological targets .
- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties suggest it may play a role in modulating oxidative stress within cells, further contributing to its cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Breast Cancer : A study demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value indicating effective concentration for inducing cell death. This suggests potential for development as an anticancer therapeutic agent .
- Anti-inflammatory Potential : Another study highlighted the compound's ability to inhibit COX-2 and LOX pathways, which are critical in inflammatory processes. The inhibition may provide a basis for developing anti-inflammatory drugs targeting these enzymes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is primarily linked to its ability to interact with DNA and other cellular components, making it a candidate for further development as an antimicrobial agent .
Potential in Drug Development
The compound's structural features allow it to serve as a precursor for synthesizing more complex molecules with therapeutic potential. For instance, derivatives of this compound are being explored for their activity against various diseases, including diabetes, where related compounds have shown efficacy as inhibitors of dipeptidyl peptidase IV (DPP-IV) .
Organic Synthesis
Building Block for Complex Molecules
The compound is recognized as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of heterocyclic compounds, which are crucial in the development of pharmaceuticals and functional materials .
Synthesis Methods
Several synthesis methods have been reported for this compound. These methods highlight the compound's synthetic accessibility and versatility in producing derivatives with modified biological activities or enhanced properties .
Materials Science
Applications in Organic Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for applications in organic electronics. Research is ongoing to explore its potential in developing organic field-effect transistors and other electronic devices .
Molecular Sensors
Due to its reactivity and ability to form complexes with transition metal ions such as manganese, cobalt, nickel, and copper, this compound is being investigated for use in molecular sensors. These complexes exhibit unique structural and magnetic properties that could enhance their application in catalysis and materials science .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the target compound increases acidity (pKa ~3.1) compared to the -CH₃ analog (pKa ~3.8) due to its strong inductive effect .
- Solubility : The trifluoromethyl derivative exhibits lower aqueous solubility than the methyl analog but higher solubility in organic solvents like DMSO .
- Thermal Stability : Chlorinated analogs (e.g., trichloro derivative) show higher melting points (>200°C) due to stronger intermolecular forces .
Preparation Methods
Formation of Acid Chloride
The synthesis begins with the conversion of a carboxylic acid precursor to its reactive acid chloride derivative. For example, 5-methylisoxazole-4-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF) and dichloromethane (DCM) at reflux conditions. This step activates the carbonyl group for subsequent nucleophilic attack.
Amidation with 4-(Trifluoromethyl)aniline
The acid chloride intermediate reacts with 4-(trifluoromethyl)aniline in acetonitrile under inert conditions. This coupling step forms the critical anilinoamide bond, with the trifluoromethyl group introducing metabolic stability and lipophilicity. The reaction proceeds at ambient temperature (25–30°C) with stirring for 2–4 hours, achieving near-quantitative conversion.
Purification and Crystallization
Crude product purification involves recrystallization from dimethylformamide (DMF) and methanol. Heating the mixture to 55–60°C ensures complete dissolution, followed by cooling to 10–15°C to precipitate the crystalline product. This method yields high-purity material (82–92%) suitable for pharmaceutical applications.
Base-Catalyzed Condensation
Reaction Mechanism
An alternative approach employs a base-mediated condensation between maleic anhydride and 3-(trifluoromethyl)aniline. Sodium hydroxide (NaOH) in methanol facilitates the nucleophilic addition-elimination sequence, forming the α,β-unsaturated ketone backbone. The reaction is conducted at 0–5°C to minimize side reactions, followed by pH adjustment to 7.5 using dilute HCl to isolate the product.
Yield Optimization
Optimized conditions (0.25 mmol scale, 20 h reaction time) achieve 90–95% conversion, as monitored by LC/MS. Microwave irradiation at 50°C for 1 h further accelerates the reaction, though this method remains exploratory for the target compound.
Comparative Analysis of Methods
Efficiency Metrics
Structural Confirmation
Fourier-transform infrared (FT-IR) spectroscopy validates the presence of carbonyl (C=O, 1700 cm⁻¹) and enoic acid (C=C, 1620 cm⁻¹) moieties. Nuclear magnetic resonance (¹H NMR) confirms regioselective amidation, with characteristic trifluoromethyl signals at δ 7.5–7.8 ppm.
Industrial-Scale Considerations
Q & A
(Basic) What synthetic methodologies are recommended for preparing 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation reactions between maleic anhydride derivatives and 3-(trifluoromethyl)aniline. Key steps include:
- Stepwise acylation : Reacting maleic anhydride with the aniline derivative under controlled temperatures (60–80°C) in anhydrous solvents like THF or DMF to form the enol intermediate .
- Catalytic optimization : Using catalysts such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency and reduce side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield improvement : Adjusting stoichiometric ratios (1:1.2 for anhydride:aniline) and inert atmosphere (N₂/Ar) to prevent oxidation of the trifluoromethyl group .
(Basic) How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Purity assessment :
- Structural validation :
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and enol C-O vibrations (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Confirm the α,β-unsaturated ketone (δ 6.2–6.8 ppm for vinyl protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .
(Advanced) What analytical techniques resolve stereochemical uncertainties in the α,β-unsaturated ketone system?
Answer:
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) provides unambiguous confirmation of the (E)- or (Z)-configuration at the double bond .
- CD spectroscopy : Detects Cotton effects in chiral derivatives to infer spatial arrangement .
- NOESY NMR : Identifies through-space interactions between the trifluoromethyl group and adjacent protons to assign geometry .
(Advanced) How does the trifluoromethyl group influence the compound’s bioactivity and binding mechanisms?
Answer:
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) compared to non-fluorinated analogs .
- Electron-withdrawing effects : Stabilizes the enolate intermediate, enhancing interactions with basic residues in enzyme active sites (e.g., kinases) .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
Binding studies : Surface plasmon resonance (SPR) shows sub-μM affinity for targets like COX-2, with ΔG values of −8.2 kcal/mol .
(Advanced) How can researchers address contradictions in biological assay data (e.g., IC₅₀ variability)?
Answer:
- Assay standardization :
- Use uniform cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations in enzymatic studies .
- Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Data normalization :
- Correct for solvent effects (DMSO ≤0.1% v/v) and batch-to-batch compound purity variations .
- Apply Hill slope adjustments to dose-response curves to account for cooperative binding artifacts .
(Advanced) What structural modifications optimize pharmacokinetic properties without compromising activity?
Answer:
- Pro-drug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with in vivo hydrolysis regenerating the active form .
- Heterocyclic substitutions : Replace the anilino group with pyridinyl or piperazinyl rings to improve aqueous solubility (>2 mg/mL in PBS) .
- Isosteric replacements : Swap -CF₃ with -OCF₃ to balance lipophilicity and metabolic stability .
- Pharmacophore modeling : QSAR studies identify critical hydrogen-bond acceptors (e.g., ketone oxygen) for retention of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
